molecular formula C18H18ClN3O6 B14759225 Pomalidomide-CO-PEG1-C2-Cl

Pomalidomide-CO-PEG1-C2-Cl

Cat. No.: B14759225
M. Wt: 407.8 g/mol
InChI Key: SNWPZWITVITAOE-UHFFFAOYSA-N
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Description

Pomalidomide-CO-PEG1-C2-Cl is a synthetic derivative of pomalidomide, a cereblon E3 ligase-binding ligand used in proteolysis-targeting chimeras (PROTACs). This compound features a polyethylene glycol (PEG1) spacer, a two-carbon (C2) chain, and a terminal chloride group. The PEG linker enhances aqueous solubility and stability, while the C2 chain provides structural flexibility. The chloride group serves as a reactive site for further conjugation to target-binding molecules in bifunctional degraders .

Properties

Molecular Formula

C18H18ClN3O6

Molecular Weight

407.8 g/mol

IUPAC Name

3-(2-chloroethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide

InChI

InChI=1S/C18H18ClN3O6/c19-7-9-28-8-6-14(24)20-11-3-1-2-10-15(11)18(27)22(17(10)26)12-4-5-13(23)21-16(12)25/h1-3,12H,4-9H2,(H,20,24)(H,21,23,25)

InChI Key

SNWPZWITVITAOE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCCl

Origin of Product

United States

Chemical Reactions Analysis

Pomalidomide-CO-PEG1-C2-Cl undergoes various types of chemical reactions, including:

Common reagents used in these reactions include coupling agents, solvents, and other functional group-specific reagents. The major products formed from these reactions are typically conjugates of this compound with target proteins or other molecules .

Comparison with Similar Compounds

Structural and Functional Analysis

PEG Length and Flexibility :

  • Shorter PEG chains (e.g., PEG1 in Pomalidomide-PEG1-C2-amine HCl) improve stability but reduce solubility compared to longer variants (e.g., PEG3 or PEG6). PEG3 and PEG6 linkers enhance water solubility and spatial alignment in PROTACs, critical for ternary complex formation .
  • The chloride group in this compound offers nucleophilic reactivity, enabling efficient coupling to target ligands, whereas carboxylic acid (COOH) terminals require activation for amide bond formation .

Functional Group Reactivity :

  • Amine-terminated compounds (e.g., Pomalidomide-PEG1-C2-amine HCl) facilitate amide coupling but may require protection during synthesis .
  • Azide groups (e.g., Pomalidomide-PEG2-C2-azide) enable click chemistry but pose explosion risks and require stringent safety protocols .
  • Carboxylic acid derivatives (e.g., Pomalidomide-PEG1-COOH) are less reactive but widely used in EDC/NHS-mediated conjugations .

Safety and Toxicity :

  • Azide-containing compounds carry hazards such as H360D (reproductive toxicity), as seen in Pomalidomide-PEG2-C2-azide .
  • Amine and chloride terminals generally exhibit lower acute toxicity but lack comprehensive ecological data .

Research Findings

  • PROTAC Efficacy: PEG length directly impacts degradation efficiency. A 2022 study noted that PEG2 linkers (e.g., Pomalidomide-PEG2-C2-NH2·HCl) optimized cereblon engagement and target protein degradation in multiple myeloma models .
  • Solubility vs. Stability : PEG1 derivatives like Pomalidomide-PEG1-COOH exhibit moderate solubility (≤10 mM in DMSO) but higher metabolic stability than PEG3 analogs .
  • Conjugation Efficiency : Chloride-terminated compounds enable faster conjugation kinetics compared to COOH-terminated variants, as observed in PROTAC synthesis workflows .

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